Product packaging for BARIUM FERROCYANIDE(Cat. No.:CAS No. 13821-06-2)

BARIUM FERROCYANIDE

Cat. No.: B1143719
CAS No.: 13821-06-2
M. Wt: 486.60 g/mol
InChI Key: NUZIUQUIUFXLAH-UHFFFAOYSA-N
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Description

Contextualization within Transition Metal Cyanide Coordination Chemistry

Barium ferrocyanide is a notable example within the extensive class of transition metal cyanide complexes, also known as cyanometallates. The chemistry of these compounds is fundamentally shaped by the cyanide ion (CN⁻), a versatile ligand capable of forming stable complexes with a wide array of transition metals. The cyanide ligand is a potent σ-donor and a capable π-acceptor, an electronic characteristic that allows it to stabilize metals in various oxidation states. This bonding nature enables the formation of a diverse range of complex anions with distinct geometries, such as linear [M(CN)₂]⁻, tetrahedral [M(CN)₄]²⁻, and octahedral [M(CN)₆]ⁿ⁻ structures.

This compound is specifically an alkaline earth metal salt of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. In this complex, an iron(II) center is octahedrally coordinated to six cyanide ligands. The barium ions (Ba²⁺) act as counter-ions to the negatively charged ferrocyanide complex. The chief characteristic of alkaline earth ferrocyanides is the facility with which they form double salts with alkali metal ferrocyanides. 911metallurgist.com this compound thus serves as a classic model for studying the interactions between anionic octahedral transition metal complexes and alkaline earth cations.

Academic Significance of Hexacyanoferrate(II) Complexes in Contemporary Chemistry

The hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, is of considerable academic significance in modern chemistry due to its stability and structural predictability. These complexes are frequently employed as fundamental building blocks in the rational design and synthesis of more complex materials, most notably coordination polymers and frameworks. The well-defined octahedral geometry and charge of the [Fe(CN)₆]⁴⁻ unit make it an ideal component for constructing extended lattices, such as the famous pigment Prussian Blue and its analogues.

The remarkable stability of hexacyanoferrate(II) complexes has also made them subjects of interest in studies concerning prebiotic chemical evolution. bolivianchemistryjournal.orgscielo.org.pe Researchers have investigated the hypothesis that insoluble metal ferrocyanides could have formed in primordial seas, acting as concentrating surfaces or catalysts for the synthesis of complex biomolecules. bolivianchemistryjournal.org Furthermore, the potential for these complexes to act as adsorbents, ion-exchangers, and photosensitizers continues to drive research into their fundamental properties and applications in materials science. scielo.org.pe In electrochemistry, the hexacyanoferrate(III)/hexacyanoferrate(II) redox couple is a widely studied model system for investigating electron transfer processes at electrode surfaces. mdpi.com

Overview of Research Trajectories for this compound Systems

Research focused specifically on this compound systems has explored several key areas. A primary trajectory involves its synthesis and fundamental characterization. Studies have detailed methods for its preparation and have established its basic physical and chemical properties. drugfuture.com The most commonly cited form is the hexahydrate, Ba₂[Fe(CN)₆]·6H₂O, which appears as yellowish monoclinic crystals. drugfuture.com

Another significant research avenue is the investigation of the stability and reactivity of this compound under various conditions. Research has been conducted on its solubility and stability in different media, including acids, bases, and organic solvents, to understand its persistence and potential reactivity. scielo.org.bo For instance, studies show that this compound is insoluble in various concentrations of hydrochloric acid and potassium hydroxide (B78521) at both room and boiling temperatures. scielo.org.bo

More recent research trends are moving toward the synthesis and characterization of more complex, multicomponent systems. An example is the synthesis and structural determination of ammonium (B1175870), barium hexacyanoferrate(II) trihydrate, Ba(NH₄)₂[Fe(CN)₆]·3H₂O, which represents a move towards creating more intricate crystalline architectures based on the ferrocyanide framework. Furthermore, the broader class of alkaline earth hexacyanoferrates is being investigated for potential applications in energy storage, where they are studied as cathode materials for rechargeable batteries due to their stable framework upon ion intercalation. researchgate.net The investigation into the photosensitizing potential of metal ferrocyanides, including this compound, in the context of prebiotic chemistry remains an active area of inquiry. bolivianchemistryjournal.orgscielo.org.bo

Data Tables

Table 1: Selected Physical and Chemical Properties of this compound

This table summarizes key properties of the anhydrous compound.

PropertyValueSource(s)
Chemical Formula Ba₂[Fe(CN)₆] drugfuture.comchemicalbook.comnih.gov
Molecular Weight 486.60 g/mol drugfuture.comnih.govamericanelements.com
Appearance Yellowish monoclinic crystals; White to light yellowish powder drugfuture.comchemicalbook.comamericanelements.com
Density 2.666 g/cm³ chemicalbook.com
Water Solubility 0.17 g/100 mL (at 15°C); Almost insoluble drugfuture.comchemicalbook.com
Solubility in Alcohol Insoluble drugfuture.comchemicalbook.com

Table 2: Research Findings on Stability of this compound

This table presents findings from a study on the stability of this compound in various chemical environments.

Solvent/ConditionObservation at Room TemperatureObservation at Boiling TemperatureSource(s)
Hydrochloric Acid (various concentrations) InsolubleNot specified scielo.org.bo
Sulphuric Acid (various concentrations) InsolubleInsoluble scielo.org.bo
Potassium Hydroxide (various concentrations) InsolubleInsoluble scielo.org.bo
Ammonium Hydroxide (various concentrations) InsolubleInsoluble scielo.org.bo
Organic Solvents (Ether, Acetone (B3395972), Formaldehyde) InsolubleNot applicable scielo.org.bo

Properties

CAS No.

13821-06-2

Molecular Formula

C6Ba2FeN6

Molecular Weight

486.60 g/mol

IUPAC Name

barium(2+);iron(2+);hexacyanide

InChI

InChI=1S/6CN.2Ba.Fe/c6*1-2;;;/q6*-1;3*+2

InChI Key

NUZIUQUIUFXLAH-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ba+2].[Ba+2]

physical_description

Cream colored powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Barium Ferrocyanide Compounds

Historical and Classical Synthetic Approaches for Barium Ferrocyanide

Historically, the synthesis of this compound often involved the reaction of a soluble barium salt with a ferrocyanide salt. One of the earliest methods was the decomposition of Prussian blue using barium hydroxide (B78521). acs.org However, this method was often plagued by the difficulty of preparing Prussian blue free from potassium, which could lead to the formation of double salts that were challenging to separate. acs.org Another classical approach involved the double decomposition reaction between a barium salt and potassium ferrocyanide. acs.org This method, while straightforward, also presented challenges in completely removing potassium from the final product through recrystallization. acs.org

The preparation of sodium and potassium ferrocyanides, which are often precursors in these syntheses, traditionally involved two main methods: the fusion of iron or its compounds with metallic cyanides, and the double decomposition of other metallic ferrocyanides with sodium or potassium compounds. 911metallurgist.com For instance, the original synthesis of "yellow prussiate of potash" (potassium ferrocyanide) involved the fusion of potash with iron compounds and nitrogen-rich organic materials like animal hides and horns. 911metallurgist.com

Contemporary Advancements in Barium Hexacyanoferrate(II) Synthesis

Modern synthetic chemistry has introduced more refined methods for the preparation of this compound, offering better control over purity and crystalline form. These advancements include the synthesis of specific hydrated forms, the use of organic bases, and the formation of mixed-metal species.

Synthesis of Hydrated this compound Forms (e.g., Trihydrates, Hexahydrates)

This compound can exist in various hydrated forms, with the hexahydrate (Ba₂[Fe(CN)₆]·6H₂O) and trihydrate being notable examples. The hexahydrate is described as yellowish rectangular monoclinic crystals that lose most of their water content at 40°C, becoming colorless, and decompose at 80°C, releasing hydrogen cyanide. drugfuture.com

A novel mixed-metal hydrated form, ammonium (B1175870), barium hexacyanoferrate(II) trihydrate (Ba(NH₄)₂[Fe(CN)₆]·3H₂O), has been synthesized for the first time by mixing aqueous solutions of sodium hexacyanoferrate(II) decahydrate, ammonium chloride, and barium chloride in an inert atmosphere. unlp.edu.arresearchgate.net The hydration number of this compound was determined using thermogravimetric analysis. unlp.edu.arresearchgate.net The synthesis of such mixed cation complexes highlights the versatility of modern synthetic routes.

Hydrated FormFormulaSynthesis MethodReference
HexahydrateBa₂[Fe(CN)₆]·6H₂OClassical methods drugfuture.com
Ammonium, barium trihydrateBa(NH₄)₂[Fe(CN)₆]·3H₂OMixing sodium hexacyanoferrate(II) decahydrate, ammonium chloride, and barium chloride solutions unlp.edu.arresearchgate.net

Utilization of Organic Bases in this compound Preparation

To circumvent the issue of potassium contamination in classical methods, organic bases have been employed in the synthesis of this compound. One such method involves the formation of normal strychnine (B123637) ferrocyanide, which is then decomposed with ammonia (B1221849) to yield ammonium ferrocyanide. acs.org The resulting ammonium ferrocyanide solution is subsequently boiled with a calculated amount of barium hydroxide. As the ammonia is driven off, this compound crystallizes from the solution upon cooling. acs.org This method successfully avoids the use of potassium salts, leading to a purer product. acs.org Dimethylaniline has also been explored as an organic base in similar synthetic strategies. acs.org

Double Decomposition Methods for this compound Formation

Double decomposition remains a fundamental method for synthesizing this compound. This typically involves the reaction of a soluble barium salt, such as barium chloride, with a solution of a ferrocyanide, like potassium ferrocyanide. acs.orgflinnsci.com

A general representation of the reaction is: 2BaCl₂ + K₄[Fe(CN)₆] → Ba₂[Fe(CN)₆] + 4KCl

The insolubility of this compound in water drives the reaction to completion, causing it to precipitate out of the solution. drugfuture.com However, as mentioned, the precipitate can be contaminated with the alkali metal salt used in the reaction. 911metallurgist.com To obtain a potassium-free product, using hydroferrocyanic acid as the precipitant is a more effective approach. 911metallurgist.com The formation of barium carbonate as an impurity can occur if carbonate ions are present in the reaction mixture. acs.orggoogle.com This can be mitigated by adding barium oxide or lime to precipitate the carbonate before the main reaction. google.com

Production of Mixed-Metal this compound Species

The synthesis of mixed-metal ferrocyanides containing barium has gained attention due to their potential applications as precursors for perovskite-type oxides and other advanced materials. unlp.edu.ar An example is the synthesis of ammonium, barium hexacyanoferrate(II) trihydrate, Ba(NH₄)₂[Fe(CN)₆]·3H₂O. unlp.edu.arresearchgate.net These heteronuclear complexes are often prepared by co-precipitation from a solution containing the desired metal cations and the ferrocyanide anion. The stoichiometry of the resulting mixed-metal complex can be controlled by the initial concentrations of the reactants. unlp.edu.ar The thermal decomposition of these mixed-metal ferrocyanides can yield homogeneous mixed oxides with high surface areas, which are valuable in catalysis. unlp.edu.arresearchgate.net

Influence of Reaction Conditions on this compound Product Characteristics

The characteristics of the final this compound product, such as crystal size, purity, and morphology, are significantly influenced by the reaction conditions.

Reaction ConditionInfluence on Product Characteristics
Temperature Temperature affects the solubility of this compound and the rate of crystal growth. For instance, the hexahydrate form loses water at 40°C. drugfuture.com In the synthesis of fibrous ferrocyanide sorbents, temperature at different stages of the synthesis was found to impact the material's properties. mdpi.com
pH The pH of the reaction medium can influence the stability of the ferrocyanide ion and the potential for side reactions. Acidic solutions of ferrocyanides can decompose, especially when heated, to form hydrogen cyanide. 911metallurgist.com The synthesis of certain mixed-metal ferrocyanides specifies pH control for optimal product formation. mdpi.com
Concentration of Reactants The concentration of the reacting species can affect the rate of precipitation and the size of the resulting crystals. Higher concentrations may lead to faster precipitation and smaller crystals.
Order of Reagent Addition The order in which reactants are added can influence the composition of the final product, particularly in the formation of double salts. 911metallurgist.com
Presence of Impurities The presence of other ions, such as potassium or carbonate, can lead to the formation of double salts or the precipitation of impurities like barium carbonate, affecting the purity of the this compound. acs.org911metallurgist.com

By carefully controlling these reaction parameters, it is possible to tailor the properties of the synthesized this compound for specific applications.

Temperature and pH Effects on this compound Yield and Purity

The formation of the ferrocyanide anion, [Fe(CN)₆]⁴⁻, is itself a process sensitive to temperature and pH, which in turn affects the subsequent precipitation of this compound. Research into the formation of the ferrocyanide ion indicates that both its rate of formation and final concentration are optimized under specific conditions. ecorfan.orgresearchgate.net

pH Effects: The pH of the reaction medium is a critical factor influencing the availability of the reacting species and the stability of the resulting ferrocyanide complex. The formation of ferrocyanide is most favorable in slightly alkaline conditions, with optimal yields observed in a pH range of approximately 8 to 9. ecorfan.orgresearchgate.net In more acidic conditions (e.g., pH 6), the rate of ferrocyanide formation is significantly lower. researchgate.net Conversely, at very high pH levels (e.g., pH 10), the yield can also decrease, potentially due to the precipitation of ferrous hydroxide, which would reduce the availability of Fe(II) ions for complexation. ecorfan.orgquora.com

In the context of precipitating barium compounds, pH plays a crucial role in phase purity. For example, in the synthesis of barium ferrite (B1171679) (BaFe₁₂O₁₉), a related complex iron-containing barium compound, the reaction pH must be kept sufficiently high to prevent the precursor particles from dissolving, as they are soluble in highly acidic conditions (pH < 2). mdpi.com The purity and magnetic properties of the final barium ferrite product are directly dependent on the pH during the precipitation step. mdpi.com Similarly, for this compound, controlling the pH is essential to maximize the formation of the ferrocyanide anion while preventing the formation of impurities like barium carbonate (from atmospheric CO₂) or barium hydroxide, thereby ensuring a higher purity of the desired product.

Table 1: Effect of Temperature on Ferrocyanide Ion Yield Data derived from studies on aqueous ferrocyanide formation. ecorfan.org

Temperature (°C)Relative Final Yield (%)
1065.5
2578.5
7032.8

Table 2: Effect of pH on Ferrocyanide Ion Formation Data generalized from studies on aqueous ferrocyanide formation. ecorfan.orgresearchgate.net

pH RangeEffect on Yield and Rate
< 7 (Acidic)Low initial formation rate and lower yield.
7 - 9 (Neutral to Slightly Alkaline)Optimal range for both formation rate and final yield.
> 9 (Alkaline)Decreased rates and yields, potential for Fe(II) precipitation as hydroxide.

Role of Precursor Stoichiometry and Concentration in this compound Synthesis

The stoichiometry—the molar ratio of reactants—and the concentration of the precursor solutions are fundamental parameters that directly control the outcome of the precipitation reaction, including product purity, yield, and particle morphology.

Precursor Stoichiometry: The stoichiometry of the precursors, typically a barium salt (e.g., Barium Chloride) and an alkali metal ferrocyanide (e.g., Potassium Ferrocyanide), is critical. In the synthesis of complex metal oxides, non-stoichiometric ratios of precursors are often required to achieve a pure, single-phase product. caltech.eduresearchgate.net For instance, in the synthesis of barium hexaferrite, using a stoichiometric Fe/Ba molar ratio of 12 was found to result in the formation of α-Fe₂O₃ as an impurity. caltech.edu A pure phase was more readily obtained using non-stoichiometric, iron-deficient ratios. mdpi.com An excess of the barium precursor can also lead to the formation of undesired phases, such as BaFe₂O₄. mdpi.com

While specific quantitative studies on this compound are scarce, these findings from related barium compounds strongly suggest that simply mixing stoichiometric amounts of Barium Chloride and Potassium Ferrocyanide may not yield the purest product. The formation of double salts, such as Potassium this compound (K₂Ba[Fe(CN)₆]), is also possible, especially when using potassium ferrocyanide as a precursor. atomistry.com Therefore, careful control and optimization of the Ba²⁺/[Fe(CN)₆]⁴⁻ molar ratio are necessary to control the phase purity and prevent the formation of unwanted byproducts or intermediate phases.

Precursor Concentration: The concentration of the reactant solutions significantly impacts the precipitation process. The use of dilute solutions of barium chloride and potassium ferrocyanide is often cited for the preparation of a crystalline deposit of potassium this compound. atomistry.com High concentrations of precursors can lead to rapid precipitation, resulting in smaller, potentially amorphous particles and a higher likelihood of impurity inclusion. nih.gov

Furthermore, the concentration of the ferrocyanide precursor itself can alter the product's composition. In the synthesis of ferrocyanide-based materials, using high concentrations of potassium ferrocyanide has been shown to form an unstable, water-soluble solid phase of variable composition, rather than the desired insoluble ferrocyanide. ampri.res.in Studies on sorbent production have identified an optimal potassium ferrocyanide concentration of 0.1–0.2 mol/L to achieve the desired stable product. ampri.res.in This implies that in the synthesis of this compound, excessively concentrated precursor solutions could reduce the yield of the insoluble precipitate by favoring the formation of soluble complexes or leading to impure, unstable phases.

Table 3: Influence of Precursor Stoichiometry on Barium Hexaferrite (BaFe₁₂O₁₉) Phase Purity Data from a study on a related barium-iron compound, illustrating the importance of stoichiometry. mdpi.com

Fe/Ba Molar Ratio (r)Resulting Phases Detected
2 (Barium Surplus)BaFe₁₂O₁₉ (major), BaFe₂O₄ (impurity)
10 (Slightly Iron-Deficient)BaFe₁₂O₁₉ (single phase)
12 (Stoichiometric)BaFe₁₂O₁₉ (major), α-Fe₂O₃ (impurity)

Crystallographic and Structural Elucidation of Barium Ferrocyanide Systems

Single-Crystal X-ray Diffraction Studies of Barium Ferrocyanide

Single-crystal X-ray diffraction is a powerful analytical method that provides comprehensive information about the internal lattice structure of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Research on a hydrated form of this compound, specifically ammonium (B1175870) barium hexacyanoferrate(II) trihydrate (Ba(NH₄)₂[Fe(CN)₆]·3H₂O), has determined that it crystallizes in the trigonal crystal system. researchgate.netunlp.edu.arconicet.gov.ar The specific space group identified for this compound is R-3c. researchgate.netunlp.edu.arconicet.gov.ar This space group dictates the symmetry elements present within the crystal lattice. In contrast, the hexahydrate form of this compound, Ba₂[Fe(CN)₆]·6H₂O, is reported to form yellowish rectangular monoclinic crystals. drugfuture.comontosight.ai

For the trigonal system of Ba(NH₄)₂[Fe(CN)₆]·3H₂O, the unit cell parameters in a hexagonal setting have been determined. unlp.edu.ar The lattice dimensions are as follows:

a = 7.3744(2) Å

b = 7.3744(2) Å

c = 45.758(2) Å

The unit cell contains six formula units (Z = 6). unlp.edu.ar

Table 1: Unit Cell Parameters for Ba(NH₄)₂[Fe(CN)₆]·3H₂O

Parameter Value
Crystal System Trigonal
Space Group R-3c
a (Å) 7.3744(2)
b (Å) 7.3744(2)
c (Å) 45.758(2)

Data sourced from Medina Córdoba et al. (2015). unlp.edu.ar

In the structure of Ba(NH₄)₂[Fe(CN)₆]·3H₂O, the Barium(II) ion exhibits a nine-coordinate environment. unlp.edu.ar It is situated on a crystallographic D₃ point of symmetry and is coordinated to six cyanide groups and three water molecules. unlp.edu.ar The six cyanide nitrogen atoms form a triangular anti-prism, with the Ba(II) ion positioned between the two triangular faces. unlp.edu.ar The three water molecules complete the coordination sphere in an equatorial arrangement. unlp.edu.ar

The Iron(II) center is located at a special position with S₆ point symmetry and is surrounded by six carbon atoms from the cyanide ligands in a nearly perfect octahedral geometry. unlp.edu.arconicet.gov.ar This octahedral arrangement is a common feature for low-spin d⁶ metal ions like Fe(II) in ferrocyanide complexes. numberanalytics.com

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, in the Ba(NH₄)₂[Fe(CN)₆]·3H₂O structure displays a highly regular octahedral shape. unlp.edu.arconicet.gov.ar

Key interatomic distances and bond angles include:

Fe-C bond distance: 1.912(2) Å researchgate.netunlp.edu.arconicet.gov.ar

C-N bond distance: 1.153(3) Å researchgate.netunlp.edu.arconicet.gov.ar

Fe-C-N bond angle: 178.6(2)° unlp.edu.ar

cis C-Fe-C bond angles: These angles show a minor deviation of 0.53(8)° from the ideal 90° of a perfect octahedron. unlp.edu.ar

The Fe-C-N linkage is nearly linear, and the slight deviation of the cis C-Fe-C angles from 90° confirms the minimal distortion of the octahedral geometry. unlp.edu.ar

Table 2: Interatomic Distances and Bond Angles in the Ferrocyanide Anion of Ba(NH₄)₂[Fe(CN)₆]·3H₂O

Bond/Angle Value
d(Fe-C) 1.912(2) Å
d(C-N) 1.153(3) Å
∠(Fe-C-N) 178.6(2)°

Data sourced from Medina Córdoba et al. (2015). unlp.edu.ar

Hydration States and Their Structural Implications in this compound

This compound can exist in different hydration states, which significantly influences its crystal structure. The most commonly cited hydrated form is this compound hexahydrate (Ba₂[Fe(CN)₆]·6H₂O). drugfuture.comontosight.ai This compound is described as forming yellowish rectangular monoclinic crystals. drugfuture.com It is noted that upon heating to 40°C, it loses most of its water of hydration and becomes colorless. drugfuture.com

Structural Comparisons with Analogous Metal Hexacyanoferrate(II) Compounds

The crystal structure of this compound, while part of the broader family of metal hexacyanoferrates(II), exhibits distinct characteristics when compared to its analogues. Many transition metal hexacyanoferrates adopt a face-centered cubic lattice structure. semanticscholar.org However, the incorporation of different metal cations in the B-site of the general formula AₓBᵧ[Fe(CN)₆] can lead to significant structural variations due to factors like ionic radii and coordination preferences. iucr.org

This compound (Ba₂[Fe(CN)₆]) is reported to form yellowish monoclinic crystals. chemicalbook.comdrugfuture.comchemicalbook.com This deviation from a simple cubic structure highlights the influence of the large Ba²⁺ cation on the packing of the [Fe(CN)₆]⁴⁻ anions. The hydrated form, this compound hexahydrate (Ba₂[Fe(CN)₆]·6H₂O), also presents as monoclinic crystals. drugfuture.com

In comparison, analogous compounds containing other alkaline earth metals or different counter-ions display a range of crystal systems. For instance, the mixed salt Ammonium Barium Hexacyanoferrate(II) Trihydrate, (NH₄)₂Ba[Fe(CN)₆]·3H₂O, crystallizes in the trigonal R-3c space group. researchgate.net In this structure, the ferrocyanide anion maintains a nearly perfect octahedral geometry. researchgate.net

A well-studied analogue is Dicaesium Strontium Hexacyanoferrate(II), Cs₂Sr[Fe(CN)₆]. This compound, which can be synthesized from a K₂Ba[Fe(CN)₆] precursor through ion exchange, adopts a monoclinic crystal structure that is isotypic with the cryolite (B1665278) structure. iucr.orgiucr.orgosti.gov The structure consists of a framework of corner-sharing [Sr(CN)₆] and [Fe(CN)₆] octahedra. iucr.org

Another variation is seen in Ammonium Strontium Hexacyanoferrate(II) Dihydrate, Sr(NH₄)₂[Fe(CN)₆]·2H₂O, which crystallizes in the orthorhombic Pnma space group. researchgate.netunlp.edu.ar In this compound, the Sr(II) ion is coordinated by nitrogen atoms from neighboring [Fe(CN)₆]⁴⁻ anions and oxygen atoms from water molecules. researchgate.netunlp.edu.ar

Table 1: Crystallographic Data for this compound and Analogous Compounds

Compound NameChemical FormulaCrystal SystemSpace GroupReference(s)
This compoundBa₂[Fe(CN)₆]MonoclinicNot Reported chemicalbook.comdrugfuture.comchemicalbook.com
Ammonium Barium Hexacyanoferrate(II) Trihydrate(NH₄)₂Ba[Fe(CN)₆]·3H₂OTrigonalR-3c researchgate.net
Dicaesium Strontium Hexacyanoferrate(II)Cs₂Sr[Fe(CN)₆]MonoclinicP2₁/n iucr.orgiucr.org
Ammonium Strontium Hexacyanoferrate(II) DihydrateSr(NH₄)₂[Fe(CN)₆]·2H₂OOrthorhombicPnma researchgate.netunlp.edu.ar

Spectroscopic Characterization and Electronic Structure of Barium Ferrocyanide

Vibrational Spectroscopy for Barium Ferrocyanide Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. For this compound, these methods are crucial for understanding the bonding and structure of the hexacyanoferrate(II) anion.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. savemyexams.comglobalopticsuk.com The IR spectrum of this compound is dominated by the vibrational modes of the [Fe(CN)₆]⁴⁻ anion. A particularly important region in the IR spectrum is the C≡N stretching frequency. For ferrocyanide complexes, this band typically appears in the range of 2000-2100 cm⁻¹. instras.comnih.gov In a study of ammonium (B1175870) barium hexacyanoferrate(II) trihydrate, Ba(NH₄)₂[Fe(CN)₆]·3H₂O, the C≡N stretching vibration was observed, confirming the presence of the ferrocyanide anion. conicet.gov.ar The exact position of this band can be influenced by factors such as the cation present and the crystal structure. For instance, the oxidation of ferrocyanide to ferricyanide (B76249) results in a noticeable shift of the C≡N stretching vibration to a higher wavenumber, typically above 2100 cm⁻¹. instras.comnih.govinkarp.co.in

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. ksu.edu.sa For a molecule with a center of symmetry, such as the octahedral [Fe(CN)₆]⁴⁻ anion, vibrational modes that are Raman active are often IR inactive, and vice versa. The C≡N stretching modes in hexacyanoferrate complexes are also observable in Raman spectra. researchgate.net Specifically, for the [Fe(CN)₆]⁴⁻ anion, the A₁g and E_g stretching modes are Raman active, while the T₁u mode is IR active. researchgate.net Studies on various metal hexacyanoferrates have utilized Raman spectroscopy to identify these characteristic vibrational modes. researchgate.netgoogle.co.uk For example, in M-type barium ferrite (B1171679), prominent Raman modes have been identified at various wavenumbers corresponding to different vibrational symmetries. researchgate.net

The vibrational spectrum of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, which has an octahedral (O_h) symmetry, can be interpreted by considering its fundamental vibrational modes. These modes primarily involve the stretching of the C≡N and Fe-C bonds, as well as various bending modes.

The most prominent vibrational mode is the C≡N stretching vibration (ν(CN)). acs.org In ferrocyanide complexes, the IR-active T₁u mode is typically observed around 2040 cm⁻¹. instras.com The corresponding Raman-active modes (A₁g and E_g) are found at slightly different frequencies. researchgate.net The frequency of the ν(CN) band is sensitive to the oxidation state of the iron center; in ferricyanide, [Fe(CN)₆]³⁻, this band shifts to a higher frequency (around 2115 cm⁻¹) due to the increased positive charge on the iron, which leads to less π-backbonding to the cyanide ligands and a stronger C≡N bond. instras.cominkarp.co.in

Other important vibrations include the Fe-C stretching and Fe-C-N bending modes, which occur at lower frequencies. These modes provide information about the strength and nature of the coordination bond between the iron atom and the cyanide ligands.

Table 1: Characteristic Vibrational Frequencies for the Hexacyanoferrate(II) Anion

Vibrational Mode Symmetry Spectroscopic Activity Typical Wavenumber Range (cm⁻¹)
C≡N Stretch T₁u IR ~2040 instras.com
C≡N Stretch A₁g, E_g Raman ~2050 - 2100 researchgate.net
Fe-C Stretch T₁u IR ~580 - 600

Electronic Spectroscopy of this compound and its Redox States

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides insights into the electronic transitions within a molecule. up.ac.za For transition metal complexes like this compound, these spectra are characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions. numberanalytics.com

The UV-Vis spectrum of the [Fe(CN)₆]⁴⁻ anion in solution is well-documented. This compound, being a salt of this anion, exhibits similar spectral features. The ferrocyanide ion itself does not show significant absorption in the visible range, which is why its solutions are typically colorless or pale yellow. metrohm.com However, it displays strong absorption bands in the UV region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. numberanalytics.com These transitions involve the promotion of an electron from a π orbital of the cyanide ligand to a d orbital of the Fe(II) center. In some solid-state studies of related materials, the absorption edge has been characterized to understand the electronic band structure. mdpi.com

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur as a result of an electrochemical reaction. dtic.mil The ferrocyanide/ferricyanide redox couple is a classic system for such studies. instras.cominkarp.co.inmetrohm.com

By applying a potential to an electrode in a solution containing this compound, the Fe(II) center can be oxidized to Fe(III), forming ferricyanide. This transformation can be monitored in real-time using UV-Vis or IR spectroscopy. inkarp.co.in In UV-Vis spectroelectrochemistry, the oxidation of ferrocyanide to ferricyanide is marked by the appearance of absorption bands for ferricyanide, notably around 420 nm, while the ferrocyanide shows no bands in this region. metrohm.com

FTIR spectroelectrochemistry is particularly powerful for observing the changes in vibrational modes during the redox process. As ferrocyanide ([Fe(CN)₆]⁴⁻) is oxidized, the characteristic C≡N stretching band at ~2040 cm⁻¹ decreases in intensity, while a new band corresponding to ferricyanide ([Fe(CN)₆]³⁻) appears at a higher wavenumber (~2115 cm⁻¹). instras.cominkarp.co.in This shift is a clear indicator of the change in the oxidation state of the iron atom and the resulting effect on the cyanide ligand bonding. inkarp.co.in

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Barium Ferricyanide
Hexacyanoferrate(II)
Hexacyanoferrate(III)
Ammonium Barium Hexacyanoferrate(II) Trihydrate
M-type Barium Ferrite
Ferricyanide

Thermal Decomposition and Stability Research of Barium Ferrocyanide

Elucidation of Thermal Decomposition Pathways and Intermediate Products

The thermal decomposition of barium-containing ferrocyanide complexes proceeds through several stages, influenced by the surrounding atmosphere. For ammonium (B1175870) barium hexacyanoferrate(II) trihydrate, the initial step is dehydration. researchgate.net Subsequent decomposition involves the breakdown of the cyanido ligands and deamination, leading to the formation of metals which are then re-oxidized upon further heating. researchgate.net

In an oxygen atmosphere, the thermal decomposition of strontium and barium ferrocyanide complexes leads to the formation of mixed oxides, such as SrFeO₂.₅ and BaFeO₃-x, at 1173 K. researchgate.net In the case of the barium complex, barium carbonate is also formed as a residue. researchgate.net

Research on the thermal decomposition of barium ferrate(VI) (BaFeO₄), a related high-valent iron species, provides further insight into potential intermediate products. At around 190 °C, BaFeO₄ decomposes to form an Fe(IV) species, BaFeO₃, as the primary product in both air and nitrogen atmospheres. iaea.orgresearchgate.net This BaFeO₃ intermediate is unstable in air and reacts with carbon dioxide to form barium carbonate and amorphous iron(III) oxide nanoparticles. iaea.orgresearchgate.net

Identification of Final Decomposition Products via Spectroscopic Methods

Spectroscopic methods are essential for identifying the final products of the thermal decomposition of this compound. Infrared (IR) spectroscopy, in conjunction with X-ray powder diffraction (XRD) and chemical analysis, has been used to propose decomposition mechanisms. conicet.gov.arresearchgate.net

In the thermal decomposition of ammonium barium hexacyanoferrate(II) trihydrate, IR spectroscopy was used to identify the products of decomposition. researchgate.netconicet.gov.ar For the decomposition of barium ferrate(VI), a combination of Mössbauer spectroscopy, XRD, and electron microscopy was employed. iaea.orgresearchgate.net These techniques revealed that above 600 °C, a solid-state reaction occurs between the intermediate barium carbonate and iron(III) oxide, leading to the formation of barium ferrite (B1171679) nanoparticles (BaFe₂O₄). iaea.orgresearchgate.net

UV-Vis spectroscopy can also be utilized to monitor the degradation of dyes and pigments, which can be analogous to the decomposition of complex compounds, although identifying minor final products can be challenging. mdpi.com

Stability Assessment of this compound under Varied Environmental Conditions

Effects of Elevated Temperature on this compound Stability

The stability of this compound is significantly affected by elevated temperatures. Research indicates that this compound is unstable at 100°C. scielo.org.boscielo.org.bo This instability at elevated temperatures is a key factor in its thermal decomposition, leading to the breakdown of the complex. researchgate.net The thermal behavior of related materials, such as barium ferrite, also shows a decrease in magnetic properties with increasing temperature, highlighting the general impact of heat on barium-containing compounds. researchgate.net

Photochemical Stability of this compound (UV and Visible Light Irradiation)

This compound exhibits limited stability when exposed to ultraviolet (UV) and visible light. scielo.org.bo While generally stable, ferrocyanide complexes can slowly decompose upon irradiation with UV light, which may lead to the formation of cyanide ions. nih.gov One study found that this compound is stable in ultraviolet light for up to 12 hours of irradiation. scielo.org.bo However, another source suggests that alkaline or neutral ferrocyanide solutions are slowly decomposed by the action of light, resulting in the formation of cyanide and hydroxide (B78521) ions. 911metallurgist.com This process is reportedly slower than the decomposition of ferricyanide (B76249) ions under similar conditions. 911metallurgist.com

Chemical Stability of this compound in Acidic, Basic, and Neutral Media

The chemical stability of this compound varies depending on the pH of the medium.

Acidic Media: this compound is reported to be insoluble in various concentrations of hydrochloric acid and sulfuric acid at both room and boiling temperatures. scielo.org.boscielo.org.bo However, solutions of the ferrocyanide ion, in general, decompose slowly in the presence of mineral acids at room temperature, a process that accelerates with heating. 911metallurgist.com This decomposition leads to the formation of hydrogen cyanide and ferrous ferrocyanide, with the extent of decomposition increasing with acidity. 911metallurgist.com

Basic Media: In basic solutions, this compound is insoluble in various concentrations of potassium hydroxide and ammonium hydroxide at both room and boiling temperatures. scielo.org.bo Strongly alkaline solutions of the ferrocyanide ion are generally more stable towards heat than neutral solutions, decomposing very slowly to ammonia (B1221849) and the alkali formate. 911metallurgist.com

Neutral Media: Aqueous solutions of alkali metal ferrocyanides are relatively stable at room temperature. 911metallurgist.com this compound is partially soluble in tap water and seawater at both room and boiling temperatures. scielo.org.boscielo.org.bo The stability of highly soluble ferrocyanides in neutral pH is an area of active research, particularly for applications like flow batteries. osti.gov

Stability of this compound in Aqueous and Organic Solvent Systems

The stability of this compound in various solvent systems is a critical factor in its handling, application, and environmental fate. Research has focused on its behavior in both aqueous environments, including water, acidic, and basic solutions, and in common organic solvents.

Stability in Aqueous Systems

The hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, is inherently unstable in aqueous solutions without the presence of counterions to balance its high negative charge. However, when paired with counterions like potassium or barium, a stable complex is formed. researchgate.net

This compound (Ba₂[Fe(CN)₆]), typically in its hexahydrate form (Ba₂[Fe(CN)₆]·6H₂O), is described as being moderately or partially soluble in water. scielo.org.bofree.fr Studies indicate it is partially soluble in both tap water and seawater at room and boiling temperatures. scielo.org.boredalyc.org A specific solubility value for the hexahydrate salt is reported as 1.7 g/L at 15°C. free.fr

The compound demonstrates significant stability in various acidic and basic solutions. It has been reported as insoluble in different concentrations of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) at both room and boiling temperatures. scielo.org.boscielo.org.bonih.gov Similarly, it is found to be insoluble in various concentrations of potassium hydroxide (KOH) and ammonium hydroxide (NH₄OH) at room and boiling temperatures. scielo.org.bo

Table 1: Stability and Solubility of this compound in Aqueous Systems

Solvent System Temperature Finding Source(s)
Water 15°C Moderately soluble (1.7 g/L) free.fr
Tap Water Room & Boiling Partially soluble scielo.org.boscielo.org.boredalyc.org
Sea Water Room & Boiling Partially soluble scielo.org.boscielo.org.boredalyc.org
Hydrochloric Acid (various conc.) Room & Boiling Insoluble scielo.org.boscielo.org.bo
Sulfuric Acid (various conc.) Room Insoluble scielo.org.bonih.gov
Potassium Hydroxide (various conc.) Room & Boiling Insoluble scielo.org.bo
Ammonium Hydroxide (various conc.) Room & Boiling Insoluble scielo.org.bo

Stability in Organic Solvent Systems

Research into the stability of this compound in organic solvents indicates a general trend of insolubility. This aligns with the broader characteristic of alkali and alkaline earth salts of hexacyanoferrate(II), which are generally insoluble in alcohol. free.fr

Specifically, studies have confirmed that this compound is insoluble in several common organic solvents at room temperature, including ether, acetone (B3395972), ethanol, and formaldehyde. scielo.org.boscielo.org.boredalyc.org The hexahydrate form is also explicitly noted as being insoluble in ethanol. researchgate.net While one dataset reports a slight solubility for this compound in acetone (0.009732 g/100 g), the preponderance of research literature describes it as insoluble. redalyc.orgsciencemadness.org

Table 2: Solubility of this compound in Organic Solvents at Room Temperature

Organic Solvent Finding Source(s)
Acetone Insoluble scielo.org.boredalyc.org
Ethanol Insoluble scielo.org.boredalyc.orgresearchgate.net
Ether Insoluble scielo.org.boredalyc.org
Formaldehyde Insoluble scielo.org.boredalyc.org

Reactivity and Solution Chemistry of Barium Ferrocyanide

Redox Chemistry of the Ferrocyanide/Ferricyanide (B76249) System

[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻ wikipedia.org

This redox couple is well-studied in electrochemistry and serves as a standard for investigating electrochemical processes. diva-portal.orgphadkeinstruments.com The reaction is known to be reversible and diffusion-controlled. researchgate.net Although many cyanide salts are highly toxic, the cyanide in ferrocyanides is strongly bonded to the iron atom, making it significantly less toxic as it does not readily release free cyanide. wikipedia.org

The electrochemical conversion between ferrocyanide and ferricyanide is a fundamental process frequently studied using techniques like cyclic voltammetry (CV). researchgate.netphadkeinstruments.com In CV, the potential applied to an electrode is scanned linearly, and the resulting current from the redox reaction is measured. For the ferrocyanide/ferricyanide system, this typically shows a pair of peaks: an anodic peak corresponding to the oxidation of ferrocyanide to ferricyanide, and a cathodic peak for the reverse reduction process. acs.orgnih.gov

The mechanism is classified as an outer-sphere electron transfer, meaning the redox-active species does not directly bind to the electrode surface during the electron transfer event. researchgate.net The electron simply "hops" between the electrode and the complex ion. The process is generally considered electrochemically reversible. phadkeinstruments.comhummingbirdscientific.com

However, the electrode material itself is not always inert. Studies on a gold electrode have shown that the electrode can participate in the reaction by forming an intermediate, Au(CN)₂⁻. rsc.org This occurs because the stability of the gold-cyanide complex is intermediate between that of the ferricyanide and ferrocyanide complexes. rsc.org The formation of this intermediate is potential-dependent. rsc.org

In other environments, such as in acetonitrile (B52724) solvent, the electrochemical oxidation of ferricyanide can proceed through a proposed Fe(IV) intermediate, which then reacts to form a stable product like cis-[FeIII(CN)₄(CH₃CN)₂]¹⁻. researchgate.netnih.gov This highlights that the solvent and electrode environment can significantly influence the specific reaction pathway. diva-portal.org

The kinetics of the ferrocyanide/ferricyanide redox reaction are typically governed by the rate of diffusion of the ions to the electrode surface. researchgate.net This means that the rate of the reaction is controlled by how quickly the reactant ions can travel through the solution to the electrode where the electron transfer takes place.

Several factors influence the kinetics:

Scan Rate: In cyclic voltammetry, increasing the scan rate (how fast the potential is changed) leads to an increase in the peak current. researchgate.neteajournals.org This is because a faster scan rate means that the diffusion layer (the region near the electrode where the concentration of the reactant is depleted) has less time to extend into the solution. diva-portal.org

Concentration: Higher concentrations of the ferrocyanide or ferricyanide ions also result in higher peak currents, as more electroactive species are available to react at the electrode surface. researchgate.neteajournals.org

Ionic Strength: The ionic strength of the solution can affect the binding of the complex ions to surfaces, which in turn influences the electron-transfer rate. For instance, in reactions with biological molecules like cytochrome c, increasing ionic strength can decrease the binding affinity of ferricyanide, thereby affecting the transfer rate. nih.gov

Complexation and Precipitation Reactions Involving Barium Ferrocyanide

This compound is known to be partially soluble in water. scielo.org.bo Its chemistry is largely dictated by the reactions of the ferrocyanide anion, which can form precipitates with a wide range of metal cations. 911metallurgist.com

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, reacts with many divalent and trivalent metal ions to form insoluble or sparingly soluble precipitates. 911metallurgist.com This property is the basis for its use in qualitative and quantitative analytical chemistry. 911metallurgist.com this compound itself can be synthesized via a precipitation reaction between a soluble barium salt, like barium chloride, and a soluble ferrocyanide, such as potassium ferrocyanide or sodium ferrocyanide. scielo.org.boconicet.gov.ar

The general reaction for the precipitation of a metal ferrocyanide is:

2M²⁺ + [Fe(CN)₆]⁴⁻ → M₂[Fe(CN)₆] (s)

Where M²⁺ represents a divalent metal ion.

This compound exhibits specific solubility characteristics. It is reported to be insoluble in various concentrations of hydrochloric acid and sulfuric acid, as well as in potassium hydroxide (B78521) and ammonium (B1175870) hydroxide solutions, both at room temperature and at boiling temperatures. scielo.org.boscielo.org.bo

The interaction with other metal ions is a key feature. For example:

Lead (Pb²⁺): Reacts with ferrocyanide to form a white precipitate of lead ferrocyanide (Pb₂[Fe(CN)₆]).

Zinc (Zn²⁺) and Cadmium (Cd²⁺): These ions form white or bluish-white precipitates with potassium ferrocyanide. 911metallurgist.comdoubtnut.com The exact composition of the precipitate can be complex, sometimes forming double salts like K₂Zn₃[Fe(CN)₆]₂ depending on the reaction conditions. 911metallurgist.com

Ferric (Fe³⁺): The reaction of ferrocyanide with ferric ions produces the intensely colored pigment Prussian blue (ferric ferrocyanide). wikipedia.org

The table below summarizes the precipitation reactions of the ferrocyanide ion with various metal cations.

Metal ferrocyanides, due to their insoluble and porous nature, have been recognized for their capabilities as ion-exchangers. scielo.org.boscielo.org.bo The structure of these compounds often contains channels and sites that can accommodate and exchange cations. The lower valent metal ions substituted into the ferrocyanide lattice can provide active sites for adsorption and ion exchange. scielo.org.bo This property is significant in various applications, including the removal of specific metal ions from solutions. While the ion-exchange properties of metal ferrocyanides as a class are well-established, specific detailed studies focusing solely on the ion-exchange kinetics and capacity of this compound surfaces are less commonly reported in the reviewed literature. However, its insolubility in various media suggests it possesses a stable matrix suitable for such processes. scielo.org.boscielo.org.bo

Role of this compound in Chemical Transformations and Derivatizations

This compound can serve as a starting material or reagent in various chemical reactions. Its primary role in transformations involves the reactivity of the ferrocyanide anion, which can be oxidized or used to precipitate other metals.

A key derivatization is its oxidation to the corresponding ferricyanide complex. For example, boiling an aqueous solution of this compound with an oxidizing agent like lead dioxide results in the formation of barium ferricyanide (Ba₃[Fe(CN)₆]₂), which crystallizes as reddish-brown crystals. atomistry.com

The ferrocyanide ion itself can be oxidized to ferricyanide by various chemical oxidants, including hydrogen peroxide and halogens like chlorine. 911metallurgist.com These reactions are fundamental transformations of the complex.

Furthermore, the ability of ferrocyanide to precipitate specific metal ions allows it to be used as a sequestering agent or as a reagent in synthetic pathways to produce other metal ferrocyanide compounds. 911metallurgist.com911metallurgist.com The addition of a barium salt to a solution containing ferrocyanide has been used to precipitate barium carbonate, thereby shifting chemical equilibria in other reactions, demonstrating its role in controlling reaction pathways through precipitation. mdpi.com In some contexts, ferrocyanides are used to prevent unwanted chemical reactions, likely by chelating metal ions that would otherwise act as catalysts. deepdyve.comknowde.com

The table below lists the chemical compounds mentioned in this article.

Theoretical Chemistry and Computational Studies of Barium Ferrocyanide

Electronic Structure Calculations for Barium Ferrocyanide (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials like this compound. msstate.eduarxiv.org DFT calculations allow for the determination of the arrangement of electrons within the compound and provide insights into its bonding and reactivity. msstate.edu These calculations are based on the principle that the total energy of a system is a unique functional of its electron density. msstate.edu

For the broader class of ferrocyanides, DFT has been instrumental. For instance, first-principles relativistic many-electron calculations have been used to understand the absorption spectra of various ferrocyanide nanoparticles, clarifying the origins of experimental observations through configuration analysis of many-electron wave functions. science.gov In the case of barium-containing compounds like barium zirconate, DFT has been employed to study the effects of doping on its electronic and ionic conductivities. arxiv.org While direct DFT studies focused solely on the electronic structure of pure this compound are not extensively detailed in the provided results, the application of these methods to related materials underscores their importance in understanding the electronic properties of such complex inorganic systems. The principles of DFT, including the Hohenberg-Kohn theorems and the Kohn-Sham approach, provide the theoretical framework for these computational investigations. msstate.edu

Computational Modeling of this compound Crystal Structures

Computational modeling plays a crucial role in elucidating the crystal structures of complex compounds like this compound. A related compound, ammonium (B1175870) barium hexacyanoferrate(II) trihydrate (Ba(NH₄)₂[Fe(CN)₆]·3H₂O), has been synthesized and its crystal structure determined by X-ray diffraction methods. researchgate.netunlp.edu.arconicet.gov.ar This compound crystallizes in the trigonal R-3c space group. researchgate.netunlp.edu.arconicet.gov.ar

In this structure, the ferrocyanide anion, [Fe(CN)₆]⁴⁻, exhibits a nearly perfect octahedral geometry. researchgate.netunlp.edu.arconicet.gov.ar The iron(II) ion is situated at a special crystallographic position with S₆ point symmetry. researchgate.netunlp.edu.arconicet.gov.ar The barium ion is found in a nine-fold coordination environment, coordinated to six cyanide groups in a triangular anti-prism geometry and three water molecules. unlp.edu.ar The ammonium ions and water molecules also occupy special lattice positions. researchgate.netunlp.edu.arconicet.gov.ar

Another related compound, potassium this compound (K₂[BaFe(CN)₆]·3H₂O), is reported to have a rhombohedral structure. researchgate.net The study of various hexacyanidometallates with the general formula A₂[MFe(CN)₆]·xH₂O (where A can be Na or K, and M can be Mg, Ca, Sr, and Ba) has revealed that these ferrocyanides often adopt lower symmetry structures than the cubic arrangements seen in analogous transition-metal compounds. researchgate.net

Table 1: Crystallographic Data for Barium-Containing Ferrocyanide Compounds

CompoundFormulaCrystal SystemSpace GroupKey Structural Features
Ammonium barium hexacyanoferrate(II) trihydrateBa(NH₄)₂[Fe(CN)₆]·3H₂OTrigonalR-3cNearly perfect octahedral [Fe(CN)₆]⁴⁻ anion; Nine-fold coordinated Ba²⁺ ion. researchgate.netunlp.edu.arconicet.gov.ar
Potassium this compoundK₂[BaFe(CN)₆]·3H₂ORhombohedralNot specifiedDescribed as having a rhombohedral structure. researchgate.net

Theoretical Predictions of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations are essential for predicting and interpreting the vibrational spectra of molecules like this compound. The vibrational properties of the ferrocyanide complex ion, [Fe(CN)₆]⁴⁻, have been studied using force constants derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level. researchgate.net These calculations facilitate a normal mode analysis, which helps in understanding the various vibrational modes of the complex. researchgate.net

For a molecule to be accurately analyzed for its vibrational frequencies, its underlying structure must represent a stationary point on the potential energy surface, meaning all first derivatives of energy with respect to nuclear coordinates are essentially zero. uni-rostock.de Small deviations from the equilibrium structure can lead to significant errors in the calculated vibrational frequencies. uni-rostock.de

While specific theoretical predictions for the complete vibrational spectrum of this compound are not detailed in the provided search results, the methodology is well-established. For instance, first-principles calculations using DFT have been successfully applied to determine the bond lengths and vibrational frequencies of various clusters, including those of barium oxides. researchgate.net These theoretical approaches, often combined with experimental techniques like infrared (IR) and Raman spectroscopy, are crucial for characterizing the vibrational properties of complex inorganic materials. researchgate.net

Analysis of Chemical Bonding and Charge Transfer within this compound Anions

The chemical bonding within the ferrocyanide anion, [Fe(CN)₆]⁴⁻, is characterized by the strong interaction between the central iron atom and the cyanide ligands. This strong bonding is a key feature of ferrocyanide complexes. haz-map.comnih.gov The analysis of chemical bonding can be approached through computational methods that visualize electron localization, such as the Electron Localization Function (ELF). jussieu.fr This method helps in understanding the nature of chemical interactions, distinguishing between ionic, covalent, and metallic bonding. jussieu.fr

Charge transfer is a fundamental process in the chemistry of ferrocyanide complexes. The ferricyanide (B76249)/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) redox couple is a classic model system for studying electron transfer kinetics at electrode surfaces. researchgate.net Electrochemical impedance spectroscopy (EIS) is a powerful technique used to investigate charge transfer resistance and other kinetic parameters of this redox reaction. researchgate.netumdmsal.commdpi.com

In the context of the ferrocyanide anion, charge transfer can occur from the iron center to the cyanide ligands or vice versa. Theoretical studies on related systems, such as the interaction of the [Fe(CN)₆]³⁻/⁴⁻ couple with semiconductor surfaces, have shown that charge transfer processes are influenced by the overlap between the electronic states of the complex and the semiconductor. researchgate.net While a specific analysis of charge transfer within the this compound anion is not explicitly detailed, the principles derived from studies of the ferrocyanide ion in various environments are applicable. The interaction between the Ba²⁺ cations and the [Fe(CN)₆]⁴⁻ anion is expected to be primarily ionic.

Advanced Applications and Research Frontiers Involving Barium Ferrocyanide

Barium Ferrocyanide in Advanced Material Synthesis

The use of complex inorganic compounds as precursors for the synthesis of advanced materials offers several advantages, including lower reaction temperatures, better stoichiometric control, and the formation of homogenous, high-purity products. This compound serves as a valuable precursor in this regard, particularly in the formation of perovskite-type oxides and other functional materials.

Precursors for Perovskite-Type Oxide Formation

Perovskite-type oxides, with the general formula ABO₃, are a class of materials renowned for their diverse and significant properties, including ferroelectricity, superconductivity, and catalytic activity. The synthesis of these materials often requires high temperatures and can be challenging in terms of achieving the desired stoichiometry and phase purity. The thermal decomposition of heteronuclear cyanide complexes, including those containing barium, presents an effective low-temperature route to synthesize these complex oxides.

Research has demonstrated that the thermal decomposition of barium-containing cyanide complexes in an oxygen atmosphere can lead to the formation of barium-iron mixed oxides. For instance, the decomposition of a related compound, BaNH₄[Fe(CN)₆], has been studied to understand the mechanism of perovskite formation. The process involves a series of decomposition stages, ultimately yielding mixed oxides like BaFeO₂.₅, although prolonged heating may be necessary to remove intermediate carbonate species. itu.edu.tr Similarly, the thermal decomposition of a [Fe(phen)₃]₂[Ba(SCN)₆(H₂O)₂] complex at 900°C has been successfully employed to synthesize BaFe₂O₄ nanoparticles. This precursor-based approach allows for the formation of homogenous mixed oxides at an atomic level, which is often difficult to achieve with conventional ceramic methods. itu.edu.tr

The general principle involves the controlled heating of this compound, or a related barium-containing hexacyanoferrate complex, in an oxidizing atmosphere. The organic cyanide ligands are combusted, and the metal ions (barium and iron) rearrange to form the thermodynamically stable perovskite oxide structure. The characteristics of the final oxide product, such as particle size and surface area, are influenced by the decomposition temperature and atmosphere.

Table 1: Synthesis of Barium-Containing Oxides from Cyanide Complex Precursors

Precursor ComplexDecomposition TemperatureResulting OxideSynthesis MethodKey Findings
BaNH₄[Fe(CN)₆]650-1000°CBaFeO₂.₅ (with BaCO₃ residue)Thermal DecompositionDemonstrates the viability of using barium-containing hexacyanoferrate complexes as precursors for mixed oxides. itu.edu.tr
[Fe(phen)₃]₂[Ba(SCN)₆(H₂O)₂]900°CBaFe₂O₄ nanoparticlesThermal DecompositionSuccessful synthesis of nanoporous oxide particles with a pure crystalline phase.

Development of Semiconducting Materials Incorporating Ferrocyanide Complexes

The electronic properties of metal ferrocyanide complexes make them intriguing candidates for the development of novel semiconducting materials. While extensive research has been conducted on the semiconducting properties of various barium compounds, such as barium titanate (BaTiO₃) and barium ferrite (B1171679) (BaFe₂O₄), direct studies on the semiconducting properties of this compound are limited. However, the principles governing the electronic structure of related alkaline earth metal compounds and other ferrocyanide complexes can provide insights into its potential in this area.

Alkaline earth metals, including barium, are known to influence the electronic and physical properties of various compounds. researchgate.net In ferrocyanide complexes, the [Fe(CN)₆]⁴⁻ unit plays a crucial role in determining the electronic behavior. The electronic transitions within this complex, particularly the ligand-to-metal charge transfer bands, are fundamental to its optical and electronic properties. Theoretical and experimental studies on related alkaline earth perovskites, such as BaVO₃, have revealed half-metallic behavior, while others like MgVO₃ exhibit semiconducting characteristics. nih.gov This suggests that the choice of the alkaline earth metal can tune the electronic structure of the resulting material.

The development of semiconducting materials based on this compound would likely involve the preparation of thin films or nanoparticles. Techniques such as chemical bath deposition, pulsed laser deposition, or magnetron sputtering, which have been used for other barium-containing thin films and ferroelectric materials, could potentially be adapted for this compound. als-japan.commdpi.comnih.gov The resulting material's band gap and conductivity would be of primary interest for applications in electronic devices. Further research is necessary to explore the synthesis of this compound thin films and characterize their semiconducting properties.

Fabrication of Modified Electrodes utilizing this compound

Chemically modified electrodes (CMEs) are a cornerstone of modern electrochemistry, offering enhanced sensitivity, selectivity, and stability for a wide range of applications, including chemical sensing and electrocatalysis. Insoluble metal hexacyanoferrates, such as Prussian blue and its analogues, are well-known electrode modifiers due to their excellent electrochemical activity and stability. While specific research on the fabrication of electrodes modified with this compound is not extensively documented, the methodologies used for other insoluble metal hexacyanoferrates can be adapted.

The fabrication of a this compound-modified electrode would likely involve the immobilization of a thin film of the compound onto a conductive substrate, such as a glassy carbon electrode (GCE). metrohm.comnih.govnih.gov One common method is the drop-casting of a suspension of pre-synthesized this compound nanoparticles onto the electrode surface. researchgate.net Another approach is the in-situ electrochemical deposition, where the electrode is immersed in a solution containing barium ions and ferrocyanide ions, and a potential is applied to induce the precipitation of this compound onto the electrode surface. This technique has been successfully used for the deposition of other metal hexacyanoferrate films. semanticscholar.org

Once fabricated, a this compound-modified electrode could be employed in various electrochemical sensing applications. The ferrocyanide/ferricyanide (B76249) redox couple within the immobilized film would provide the electrochemical signal. The interaction of target analytes with the modified surface could lead to changes in the voltammetric response, allowing for their detection and quantification. For example, such electrodes could be used for the detection of heavy metal ions or as a platform for biosensors. researchgate.netrsc.org

Analytical Chemistry Applications of this compound

The distinct chemical reactions of the barium and ferrocyanide ions make this compound a useful reagent in both qualitative and quantitative analytical chemistry. Its insolubility is a key property that is exploited in various analytical schemes.

Qualitative and Quantitative Detection of Metal Ions and Anions

The ferrocyanide ion, [Fe(CN)₆]⁴⁻, is a well-established reagent for the detection of various metal ions, forming characteristic colored precipitates. For instance, with Fe³⁺ ions, it forms the intensely colored Prussian blue. While potassium ferrocyanide is more commonly used, the principle remains the same for any soluble source of ferrocyanide ions. This compound, being sparingly soluble, can act as a controlled source of ferrocyanide ions or be used in solid-state reactions.

In qualitative analysis, a solution of an unknown metal salt can be treated with a solution containing ferrocyanide ions. The formation of a precipitate with a characteristic color can indicate the presence of specific metal ions. For example, with Cu²⁺ ions, a reddish-brown precipitate is formed, while with Zn²⁺, a white precipitate is expected. abechem.com

For the quantitative detection of anions, an indirect method can be employed. For example, to determine the concentration of sulfate (B86663) ions (SO₄²⁻) in a solution, a known excess of a standard barium chloride solution can be added to precipitate the sulfate as barium sulfate (BaSO₄). abechem.comnico2000.net The remaining excess barium ions in the filtrate can then be titrated with a standard solution of potassium ferrocyanide. The endpoint can be detected potentiometrically or with an appropriate indicator, allowing for the calculation of the amount of barium that reacted with the sulfate, and thus the concentration of sulfate in the original sample. This approach is a classic example of a precipitation titration.

Table 2: Potential Colorimetric Reactions of Metal Ions with Ferrocyanide

Metal IonExpected Precipitate Color with FerrocyanideCompound Formed (with K₄[Fe(CN)₆])
Fe³⁺Dark Blue (Prussian Blue)Fe₄[Fe(CN)₆]₃
Cu²⁺Reddish-BrownCu₂[Fe(CN)₆]
Zn²⁺WhiteK₂Zn₃[Fe(CN)₆]₂
Pb²⁺WhitePb₂[Fe(CN)₆]

Electrochemical Sensing Platforms for Barium Ions

The development of ion-selective electrodes (ISEs) for the detection of specific ions is a significant area of analytical chemistry. While there are established potentiometric sensors for barium ions, they are typically based on PVC membranes containing specific ionophores like crown ethers or are constructed from materials like barium sulfate nanoparticles. als-japan.com The development of a barium ion sensor based on a ferrocyanide-containing electrode would represent a novel approach.

A direct sensing mechanism where a this compound electrode is used to measure barium ion concentration is unlikely due to the solid-state nature of the electrode and the principles of potentiometry. A more feasible approach would be an indirect electrochemical sensing platform. In such a system, a working electrode modified with a stable ferrocyanide-containing film (e.g., Prussian blue or nickel hexacyanoferrate) could be used.

The principle of detection would be based on the precipitation of this compound on the electrode surface upon the introduction of barium ions into the sample solution. This precipitation event would block or alter the electrochemical response of the underlying ferrocyanide/ferricyanide redox couple. The change in the voltammetric signal (e.g., a decrease in peak current) could then be correlated to the concentration of barium ions in the sample. This approach would leverage the insolubility of this compound to create a selective and sensitive detection method. Further research would be needed to optimize the electrode modification and the analytical conditions for such a sensor.

Historical and Modern Significance as an Analytical Reagent

The use of this compound as an analytical reagent is rooted in its properties as an insoluble salt, a characteristic historically exploited in qualitative and gravimetric analysis. Early 20th-century chemical catalogs, such as Merck's 1907 Index, listed this compound as a commercially available crystalline reagent, indicating its use in laboratories of the era. wikimedia.org

The primary analytical application hinges on its formation as a precipitate. In qualitative analysis, the formation of a distinct white or yellowish-white precipitate upon the addition of a ferrocyanide solution to a sample containing barium ions (or vice-versa) can serve as a confirmatory test for the presence of the ion. scribd.com

Furthermore, its precipitation has been utilized in environmental analysis and treatment contexts. For instance, the addition of ferrocyanides, including this compound, to acidic mine water containing iron results in the precipitation of the highly colored pigment Prussian blue. This reaction not only removes iron from the wastewater but also produces a potentially saleable pigment, with the resulting liquor being free of acid. epa.gov While effective, modern analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma (ICP) spectroscopy have largely superseded these classical precipitation methods for quantitative analysis due to their greater speed, sensitivity, and accuracy. Today, the significance of this compound as a primary analytical reagent is more historical than practical, though its precipitation chemistry remains a fundamental concept.

Environmental Chemistry Research Involving Ferrocyanides

The environmental chemistry of ferrocyanides is a field of dual focus: their potential as remediation agents and the environmental fate of the ferrocyanide ion itself.

The removal of divalent cations like barium (Ba²⁺) and strontium (Sr²⁺), particularly the radioactive isotope Strontium-90, from contaminated water is a critical environmental challenge. Adsorption is considered a highly effective and cost-efficient method for this purpose. mdpi.com Among the various adsorbents studied, materials based on metal ferrocyanides, often referred to as Prussian blue analogues, have shown significant promise.

Ferric ferrocyanide (Prussian blue) has been identified as an effective adsorbent for both cesium and strontium. mdpi.com Research comparing various adsorbents demonstrated that Prussian blue exhibits a high adsorption capacity and selectivity for these ions, even in complex solutions like artificial seawater. mdpi.com The efficacy of these materials is attributed to their specific porous framework structure, which can accommodate and bind certain ions. While materials like sodium titanium silicate (B1173343) may show better performance for strontium in some conditions, the versatility and selectivity of ferrocyanide-based adsorbents make them a key area of research. mdpi.com

Comparison of Adsorbents for Strontium Removal
Adsorbent MaterialTarget Ion(s)Key FindingReference
Ferric Ferrocyanide (Prussian Blue)Cesium, StrontiumDisplays high cesium adsorption capacity and good selectivity in complex solutions like seawater. Also effective for strontium. mdpi.com
Barium SilicatesStrontiumAchieved over 99% recovery of Sr²⁺ ions from solutions with complex ionic compositions. researchgate.net
Salvadora persica (Miswak) BioadsorbentBarium, StrontiumMaximum adsorption capacity for Sr(II) was 41.49 mg/g under tested conditions. deswater.com
Synthetic Iron(III) OxideStrontiumSr adsorption increases with pH but decreases at high pH with increasing NaCl concentration. mdpi.com

While ferrocyanide complexes are generally stable, they can undergo photolysis (decomposition by light), particularly under UV radiation. This process is of environmental concern because it can liberate free cyanide ions, which are significantly more toxic. The photodegradation of aqueous hexacyanoferrate(II) involves the absorption of a photon, leading to the formation of an aquated intermediate species, [Fe(CN)₅H₂O]³⁻, and the release of a cyanide ion. researchgate.netresearchgate.net

Key Factors Influencing Ferrocyanide Photodegradation Kinetics
ParameterEffect on Degradation RateMechanism/ObservationReference
UV RadiationIncreases rateProvides the energy for photolysis, initiating the release of cyanide ligands. researchgate.net
pHVariableAffects the stability of the complex and the speciation of cyanide. Some studies show decreased rates at lower pH. researchgate.netresearchgate.net
Free Cyanide ConcentrationDecreases rateSuggests a reversible primary photolysis step, where the intermediate can react with free cyanide to reform the original complex. researchgate.net
Solvent/MatrixSignificantThe presence of other substances (e.g., glycerol) can alter the reaction pathway and lead to more photostable products. rsc.org

This compound in the Context of Prebiotic Chemistry and Origins of Life Research

One of the most fascinating areas of research involving ferrocyanides relates to prebiotic chemistry and the origins of life. Hydrogen cyanide (HCN) is considered a crucial starting material for the abiotic synthesis of essential biomolecules, including amino acids and purines. nih.gov On the early Earth, it is theorized that HCN could have reacted with abundant ferrous ions (Fe²⁺) in the oceans to form stable ferrocyanide complexes. nih.gov

Research has shown that the formation of ferrocyanide is rapid even at low HCN concentrations across a pH range of 6-8, which is plausible for a prebiotic ocean. nih.gov This suggests that ferrocyanides could have become a major reservoir for cyanide, sequestering it from other prebiotic pathways. nih.govresearchgate.net

However, this sequestration was not necessarily a dead end. Studies have demonstrated that ferrocyanide complexes, such as Prussian blue, can release their captured HCN upon exposure to UV radiation. researchgate.netnih.gov The early Earth was subjected to intense solar UV irradiance, which could have driven the photodissociation of these complexes. This mechanism proposes a sustained, localized release of HCN, which could then participate in the Strecker synthesis of amino acids. researchgate.netnih.gov Therefore, ferrocyanides may have played a dual role: first as a sink and stabilizing agent for volatile HCN, and second as a light-activated source, releasing HCN in a controlled manner to fuel the synthesis of the building blocks of life. researchgate.netnih.gov This model places compounds like this compound within a plausible and significant geochemical cycle connected to the emergence of life.

Future Research Directions and Emerging Areas for Barium Ferrocyanide Studies

Exploration of Novel Synthetic Routes and Nanostructured Forms

The properties of a material are intrinsically linked to its synthesis and morphology. The exploration of new synthetic pathways for barium ferrocyanide, particularly those yielding nanostructured forms, is a critical future research direction. Traditional precipitation methods often result in bulk, polycrystalline powders with limited functional applications. drugfuture.com Modern synthetic approaches, which have been successfully applied to related oxide and cyanide compounds, offer precise control over particle size, shape, and crystallinity, opening avenues for new properties and applications.

Future research should focus on adapting methods like sol-gel processes, hydrothermal/solvothermal synthesis, and co-precipitation to produce this compound. andhrauniversity.edu.inresearchgate.netacs.org The sol-gel method, for instance, allows for the creation of homogenous, nanostructured materials at relatively low temperatures. rsc.orgnih.gov Hydrothermal techniques could be employed to grow well-defined crystals or nanostructures under controlled pressure and temperature. andhrauniversity.edu.ineuropean-mrs.com

A significant area of interest is the fabrication of nanostructured this compound, including nanoparticles, nanorods, and thin films. andhrauniversity.edu.inmdpi.com The synthesis of such materials could be achieved through "bottom-up" approaches like colloidal synthesis or "top-down" methods. andhrauniversity.edu.in These nanostructured forms are expected to exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum confinement effects. For example, research on other transition metal compounds has shown that nanostructuring can dramatically enhance electrochemical performance in applications like energy storage. researchgate.net

Table 1: Potential Synthetic Routes for Nanostructured this compound

Synthetic Route Description Potential Advantages for this compound Relevant Analogs/Examples
Sol-Gel Method Involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Excellent control over purity, homogeneity, and particle size; low-temperature processing. rsc.orgnih.gov Barium Ferrite (B1171679) (BaFe₁₂O₁₉), Iron Barium Titanate (FBT) rsc.orgnih.gov
Hydrothermal Synthesis A method of synthesizing single crystals from aqueous solutions at high temperature and vapor pressures. andhrauniversity.edu.in High crystallinity, control over morphology (nanorods, nanowires), formation of metastable phases. researchgate.neteuropean-mrs.com Barium Hexaferrite, various metal oxides. researchgate.net
Co-precipitation The simultaneous precipitation of a normally soluble component with a macro-component from the same solution. Simple, cost-effective, scalable production of nanoparticles. tandfonline.com Copper-Iron Layered Double Hydroxides (Cu-Fe LDH). tandfonline.com
Solution Combustion A self-sustaining exothermic reaction in a homogeneous solution of oxidizers and fuels. Rapid synthesis, high purity products, formation of fine nanoparticles. researchgate.net Barium Ferrite (BaFe₂O₄). researchgate.net
Template-Assisted Synthesis Using a pre-existing template (e.g., porous membranes, surfactants) to guide the formation of the desired nanostructure. Precise control over pore structure, size, and shape. mdpi.com Mesoporous TiO₂, various metal oxides. mdpi.com

Deeper Insights into Structure-Property Relationships through Advanced Characterization

A fundamental understanding of the relationship between the atomic structure of this compound and its macroscopic properties is crucial for designing new functional materials. While basic characterization has been performed, a deeper investigation using state-of-the-art analytical techniques is a key future research direction.

Advanced imaging techniques such as high-resolution transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can provide detailed information about the morphology, crystal structure, and any defects in newly synthesized this compound nanostructures. researchgate.netresearchgate.net Techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are essential for confirming phase purity and determining the elemental composition and valence states of the constituent elements (Barium, Iron). nih.govresearchgate.net

Furthermore, in situ characterization methods are poised to offer unprecedented insights. For example, studying the electrochemical behavior of a this compound electrode using in situ cyclic voltammetry combined with spectroscopic techniques could reveal the structural changes that occur during charge-discharge cycles, which is vital for energy storage applications. researchgate.nettandfonline.com Similarly, temperature-controlled TEM could be used to observe phase transitions and domain evolution in real-time, analogous to studies on complex oxides like barium titanate. denssolutions.com This detailed understanding of structure-property relationships will enable the rational design of this compound-based materials with tailored electronic, magnetic, and electrochemical properties.

Table 2: Advanced Characterization Techniques for this compound Studies

Technique Information Provided Research Goal
Transmission Electron Microscopy (TEM) High-resolution imaging of morphology, crystal lattice, and defects. researchgate.net To visualize the size, shape, and atomic structure of nanostructured this compound.
Scanning Electron Microscopy (SEM) / Energy Dispersive X-ray Spectroscopy (EDX) Surface morphology and elemental composition analysis. tandfonline.commdpi.com To assess the uniformity and elemental distribution in synthesized powders and composites.
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition and oxidation states of elements. nih.govresearchgate.net To verify the valence states of Fe (e.g., Fe²⁺) and Ba and detect surface impurities.
***In Situ* X-Ray Diffraction (XRD)** Real-time structural changes in response to stimuli (e.g., temperature, electrochemical potential). researchgate.net To understand phase transitions and the mechanism of ion insertion/extraction in battery or sensor applications.
Cyclic Voltammetry (CV) Electrochemical behavior, redox potentials, and reaction kinetics. tandfonline.commdpi.com To evaluate the potential of this compound as an electrode material for sensors or supercapacitors.
Mössbauer Spectroscopy Probing the local environment of iron atoms, including oxidation state and magnetic ordering. iaea.org To precisely characterize the iron species within the ferrocyanide complex and its behavior under different conditions.

Development of this compound-Based Functional Materials for Emerging Technologies

The development of functional materials based on this compound for new technological applications is a promising research frontier. This involves moving beyond its current niche uses and exploring its potential in areas like electrochemistry, catalysis, and environmental remediation.

One potential application is in electrochemical sensing. Modified electrodes incorporating this compound could be designed for the detection of various analytes. The principle would be similar to sensors based on related materials like barium hexaferrite-modified electrodes, which have shown catalytic effects and high sensitivity. mdpi.com The ferrocyanide/ferricyanide (B76249) redox couple is well-known in electrochemistry, and harnessing this in a stable barium-based framework could lead to robust and selective sensors.

In the realm of energy storage, Prussian blue analogues (a class of metal hexacyanoferrates) are being extensively studied as cathode materials for sodium-ion and potassium-ion batteries due to their open framework structure that allows for ion intercalation. Investigating this compound and its derivatives for similar applications in solid-state supercapacitors or batteries is a logical next step. researchgate.net

Furthermore, composite materials incorporating this compound could unlock new functionalities. For instance, creating composites with conductive polymers or carbon materials could enhance its electrical conductivity for electrochemical applications. researchgate.net Another area of interest is the development of sorbents for environmental cleanup. Transition metal ferrocyanides are known to be effective in sequestering radioactive cesium from nuclear waste. mdpi.com this compound-based sorbents, potentially integrated into fibrous matrices, could be developed and tested for the selective removal of specific pollutants from aqueous solutions. mdpi.com Existing research has also pointed to the use of this compound as a less toxic replacement for lead-based compounds in electro-explosive devices (squibs), an area that warrants further investigation for improved safety and performance. tandfonline.com

Table 3: Potential Emerging Applications for this compound-Based Materials

Application Area Proposed Functionality Rationale / Supporting Evidence from Analogs
Electrochemical Sensors Active material on a modified electrode for detecting specific ions or molecules. Barium-based ferrites and other hexacyanoferrates show significant electrocatalytic activity and sensing capabilities. tandfonline.commdpi.com
Energy Storage Cathode material for rechargeable batteries (e.g., for Na⁺, K⁺ ions) or as a redox mediator in supercapacitors. Prussian blue analogues are promising battery materials due to their stable, open framework structure. researchgate.net
Environmental Remediation Sorbent material for the selective removal of heavy metals or radioactive isotopes. Transition metal ferrocyanides are effective sorbents for radioactive cesium (¹³⁷Cs). mdpi.com
Pyrotechnics/Energetic Materials A component in initiator compositions as a safer alternative to lead-based compounds. Studies indicate better performance and higher safety (no-fire current) compared to lead ferrocyanide squibs. tandfonline.com
Catalysis Heterogeneous catalyst for organic synthesis or degradation of pollutants. Barium ferrite nanomaterials have been shown to act as effective microwave catalysts for dye degradation. nih.gov

Advanced Computational Simulations for Predicting New Properties and Applications

Computational materials science offers powerful tools to accelerate the discovery and design of new materials. Applying advanced computational simulations to this compound can provide fundamental insights that are difficult to obtain experimentally, thereby guiding future research efforts.

First-principles calculations based on Density Functional Theory (DFT) can be used to predict the electronic band structure, magnetic properties, and thermodynamic stability of this compound. pnas.org Such simulations can help understand the nature of the chemical bonding within the Ba₂[Fe(CN)₆] crystal and predict how its properties might change with doping or the introduction of defects. For example, DFT was used to unravel the complex ferroelectric and antiferroelectric phases in barium titanate, providing insights that could be relevant for exploring similar phenomena in this compound. pnas.org

Molecular dynamics (MD) simulations can be employed to study dynamic processes. For instance, MD could model the interaction of this compound surfaces with ions in a solution, which is crucial for understanding its performance as a sorbent or an electrode material. researchgate.net These simulations can predict adsorption energies and diffusion pathways, helping to design materials with enhanced selectivity and capacity. researchgate.net Furthermore, computational modeling can be used to screen potential synthetic routes and predict the morphology of nanostructures under different growth conditions, thus optimizing experimental efforts. By predicting new, undiscovered properties and guiding experimental synthesis and characterization, computational simulations will play a pivotal role in unlocking the full potential of this compound.

Table 4: Computational Methods and Their Application to this compound Research

Computational Method Potential Research Application Predicted Outcomes / Insights
Density Functional Theory (DFT) Calculation of electronic structure, magnetic properties, and phase stability. pnas.org Prediction of band gap, magnetic ordering, and relative stability of different crystal polymorphs.
Molecular Dynamics (MD) Simulation of ion diffusion and surface interactions. researchgate.net Understanding the mechanism of ion intercalation for battery applications or the adsorption of pollutants for environmental remediation.
Kinetic Monte Carlo (kMC) Modeling of crystal growth and thin film deposition processes. aip.org Predicting the evolution of surface morphology during synthesis, guiding the fabrication of specific nanostructures.
Phonon Calculations Determination of vibrational properties and lattice dynamics. pnas.org Insight into thermal stability, heat capacity, and the coupling between lattice vibrations and electronic properties.

Q & A

Q. What experimental protocols are recommended for synthesizing barium ferrocyanide with high purity?

To achieve high-purity this compound, researchers should employ co-precipitation under controlled pH (8–10) and stoichiometric ratios of barium ions to ferrocyanide precursors. Detailed characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm crystallinity and ligand integrity . Replication requires meticulous documentation of reaction conditions (temperature, stirring rate, and aging time) to ensure reproducibility .

Q. How can researchers validate the structural stability of this compound under varying environmental conditions?

Stability studies should involve thermogravimetric analysis (TGA) to assess decomposition thresholds and UV-Vis spectroscopy to monitor ligand dissociation in aqueous media. Comparative data from accelerated aging tests (e.g., exposure to humidity or light) should be statistically analyzed to identify degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Cyclic voltammetry (CV) and Mössbauer spectroscopy are prioritized for probing redox behavior and iron-cyanide bonding dynamics. Pairing these with X-ray photoelectron spectroscopy (XPS) ensures comprehensive analysis of oxidation states and surface interactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic properties be resolved in heterogeneous reaction systems?

Researchers should conduct systematic kinetic studies to isolate variables (e.g., surface area, defect sites) and employ multivariate regression models. Cross-validation with in situ Raman spectroscopy or density functional theory (DFT) simulations can reconcile discrepancies by linking catalytic activity to structural motifs .

Q. What computational approaches are suitable for modeling this compound’s ion-exchange mechanisms?

Molecular dynamics (MD) simulations parameterized with experimental diffusion coefficients can predict ion selectivity. Hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks are recommended to model cyanide ligand flexibility during ion uptake .

Q. How can researchers address reproducibility challenges in this compound-based sensor fabrication?

Standardizing electrode modification protocols (e.g., drop-casting vs. electrodeposition) and validating sensor performance via interlaboratory studies are essential. Statistical tools like analysis of variance (ANOVA) can identify variability sources, such as solvent evaporation rates or substrate roughness .

Q. What methodologies are effective for probing this compound’s photophysical properties in optoelectronic applications?

Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) are critical for measuring charge-carrier lifetimes. Correlating these with grazing-incidence XRD data helps elucidate structure-property relationships in thin-film architectures .

Methodological Guidance

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate confounding variables. For instance, conflicting solubility data may arise from unaccounted ionic strength effects, necessitating controlled ionic medium studies .
  • Literature Synthesis : Use systematic reviews (e.g., PRISMA guidelines) to map knowledge gaps, such as the lack of long-term toxicity data for this compound in environmental matrices .
  • Ethical Reporting : Disclose raw data and computational scripts in supplementary materials to enhance transparency, aligning with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.